

# Application Notes: Topical Brepocitinib for Mild-to-Moderate Atopic Dermatitis

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## Compound Focus: Brepocitinib

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**1. Introduction** Atopic Dermatitis (AD) is a chronic, inflammatory, and pruritic skin disease affecting a significant portion of the population. The Janus kinase (JAK) signaling pathway is implicated in the pathogenesis of AD, making it a valuable therapeutic target [1]. **Brepocitinib** (PF-06700841) is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and JAK1. A topical formulation was developed to provide effective symptom reduction while minimizing systemic exposure, offering a potential novel treatment for mild-to-moderate AD [1] [2].

**2. Trial Design and Methodology** This section details the core design of the phase IIb trial (NCT03903822).

### 2.1. Study Overview

- **Objective:** To assess the efficacy, safety, and pharmacokinetics of topical **brepocitinib** cream in participants with mild-to-moderate AD [1].
- **Design:** A phase IIb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study [1].
- **Duration:** The study included a 6-week treatment period, preceded by a screening period and followed by a 4-week follow-up [1].
- **Location:** The trial was conducted across 65 sites in 10 countries [1].

**2.2. Participant Criteria** Key inclusion criteria were [1]:

- Males (12-75 years) and females (18-75 years) with a clinical diagnosis of AD for  $\geq 3$  months.
- Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate) at screening and baseline.
- Body Surface Area (BSA) involvement of 2-20% (excluding groin, genitals, or scalp).

- Eczema Area and Severity Index (EASI) total score between 3 and 21.
- Peak Pruritus Numerical Rating Scale (PP-NRS) grade  $\geq 2$  at baseline.

**2.3. Treatment Protocol** A total of 292 participants were randomized equally into one of eight treatment arms to receive either once-daily (QD) or twice-daily (BID) applications for 6 weeks [1]. The target dose application rate was predefined as 2 mg of formulation per cm<sup>2</sup> of treated BSA [2].

Table 1: Treatment Arms and Dosing Regimens

Treatment Arm	Dosing Frequency
Vehicle	Once Daily (QD)
Brepocitinib 0.1% (1 mg/g)	QD
Brepocitinib 0.3% (3 mg/g)	QD
Brepocitinib 1.0% (10 mg/g)	QD
Brepocitinib 3.0% (30 mg/g)	QD
Vehicle	Twice Daily (BID)
Brepocitinib 0.3% (3 mg/g)	BID
Brepocitinib 1.0% (10 mg/g)	BID

## 2.4. Endpoints

- **Primary Endpoint:** Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1].
- **Key Secondary Endpoints** included the proportion of participants achieving validated Investigator Global Assessment (vIGA) response, and percent change in Peak Pruritus Numerical Rating Scale (PP-NRS) [1].
- **Safety Assessments:** Adverse events (AEs) were monitored throughout the study. Trough plasma samples were collected at specified time points to determine systemic exposure [1] [2].

## 3. Efficacy and Safety Results

**3.1. Efficacy Outcomes** At Week 6, **brepocitinib** 1% QD and 1% BID groups demonstrated statistically significant, greater percentage reductions in EASI total score compared to their respective vehicle groups [1].

Table 2: Primary Efficacy Endpoint at Week 6 (Least Squares Mean Percentage Change from Baseline in EASI)

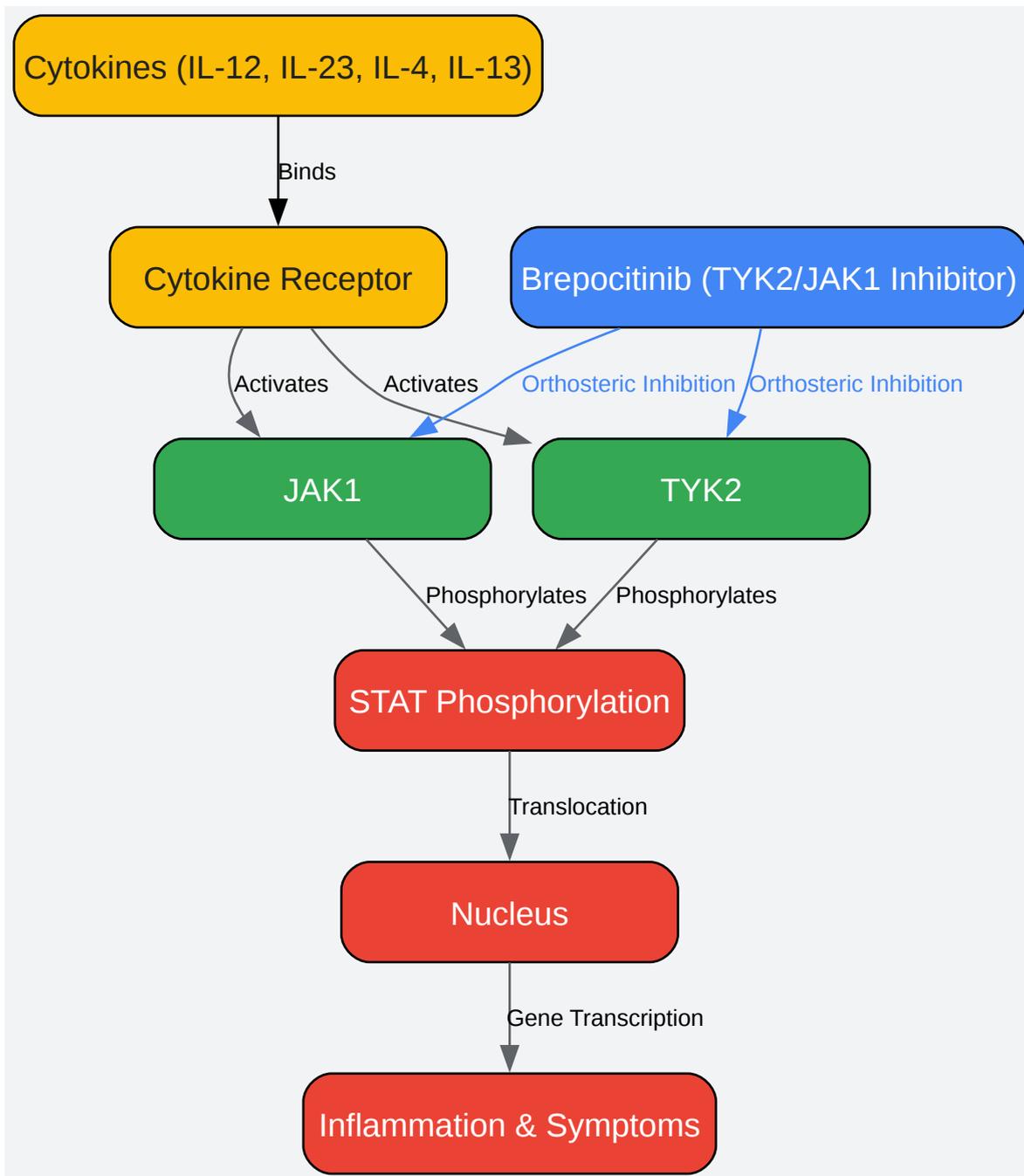
Treatment Group	Percentage Reduction (90% CI)
Vehicle QD	-44.4% (-57.3 to -31.6)
Brepocitinib 1% QD	-70.1% (-82.1 to -58.0)
Vehicle BID	-47.6% (-57.5 to -37.7)
Brepocitinib 1% BID	-75.0% (-83.8 to -66.2)

### 3.2. Safety and Tolerability

- The frequency of adverse events (AEs) did not follow a dose-dependent trend [1].
- There were **no serious adverse events (SAEs) or deaths** reported in the study [1].
- A subsequent pharmacokinetic analysis indicated that when the 3% cream was applied to less than 50% of BSA, systemic exposure maintained at least a threefold margin to non-clinical safety findings, suggesting a wide safety margin for topical use [2].

## 4. Mechanism of Action and Pharmacokinetics

**4.1. Signaling Pathway and Inhibition Brepocitinib** acts as an orthosteric inhibitor, competing with ATP for binding to the active site of the TYK2 and JAK1 catalytic domains [3]. This action inhibits the signaling of multiple cytokines involved in AD pathogenesis, including TYK2-dependent interleukins (IL-12, IL-23) and those signaling through JAK1 (IL-4, IL-13, IL-22, IL-31, TSLP) [2] [3]. The following diagram illustrates this targeted pathway and inhibition logic.



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**4.2. Pharmacokinetic Profile** A quantitative analysis of this and another trial established a linear relationship between the amount of active drug applied and the systemic trough concentration (CTrough) [2]. This model predicts that systemic exposure in pediatric patients would be comparable to adults when the same percentage of BSA is treated, informing safe dose-strength selection for future trials [2].

# Experimental Protocol for Topical Brepocitinib Administration

This protocol outlines the detailed methodology for the treatment phase of the clinical trial.

## 1. Materials

- Topical **brepocitinib** cream at specified concentrations (0.1%, 0.3%, 1.0%, 3.0%) and matching vehicle control.
- Calibrated weighing equipment for returned tubes to calculate cream usage.

## 2. Pre-Treatment Procedures

- **Randomization & Blinding:** Participants are randomized using interactive response technology. Investigators and participants are blinded to treatment assignment but not to dosing frequency [1].
- **Dispensable Unit:** Provide the participant with a dispensable unit of their assigned treatment.
- **Training:** Instruct the participant or caregiver on the proper application technique, including:
  - Applying cream to all areas affected by AD, excluding the hair-bearing scalp.
  - The target application rate is 2 mg of formulation per cm<sup>2</sup> of treated BSA [2].

## 3. Treatment Administration

- **Dosing:** Participants apply the assigned cream either once daily (QD) or twice daily (BID) as per their randomization group.
- **Duration:** The treatment period lasts for 6 weeks.
- **Logistics:** Participants or caregivers self-administer the treatment at home.

## 4. Data Collection and Monitoring

- **Efficacy Assessments:** Record EASI scores and other efficacy endpoints at baseline and Week 6 [1].
- **Safety Monitoring:** Actively monitor and record all adverse events throughout the 6-week treatment and 4-week follow-up period [1].
- **Pharmacokinetic Sampling:** Collect trough plasma samples pre-dose on Days 1, 8, 15, 22, 29, and 43 [2].
- **Cream Usage:** Weigh the returned treatment tubes at each visit to calculate the average amount of cream applied per dose [2].

## Key Conclusions for Researchers

The phase IIb trial (NCT03903822) demonstrates that topical **brepocitinib** at 1% strength, administered both QD and BID, is an effective and well-tolerated treatment for mild-to-moderate Atopic Dermatitis, showing significant improvement in the EASI score compared to vehicle control [1]. The safety profile is favorable, with no serious adverse events or deaths reported, and pharmacokinetic modeling supports a wide safety margin for systemic exposure [1] [2]. These promising results warrant further investigation in larger phase III trials with longer treatment durations to confirm long-term efficacy and safety.

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